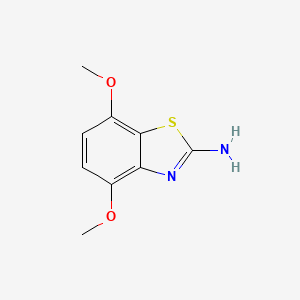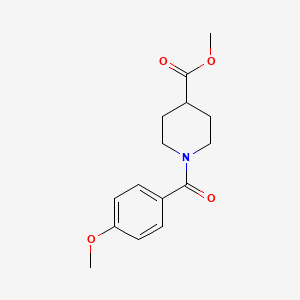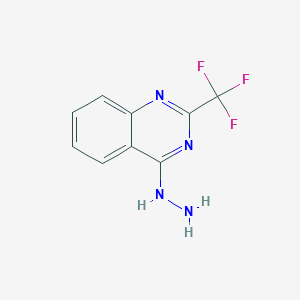
methyl 2H-chromene-3-carboxylate
Overview
Description
Methyl 2H-chromene-3-carboxylate is an organic compound belonging to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by a chromene ring system with a carboxylate group at the third position and a methyl ester group. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Methyl 2H-chromene-3-carboxylate is a derivative of chromenes, which are known to have a broad range of bioactivities . .
Mode of Action
Chromenes, the parent compounds, are known to interact with a variety of biological targets and exhibit diverse pharmacological activities .
Biochemical Pathways
Chromenes, the parent compounds, are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Chromenes, the parent compounds, are known to exhibit a variety of biological effects due to their diverse pharmacological activities .
Biochemical Analysis
Biochemical Properties
Methyl 2H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound can interact with DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammation and bacterial infections.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in programmed cell death . These effects demonstrate the compound’s potential in regulating cell function and treating diseases such as cancer and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions. The compound binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, this compound can interact with DNA gyrase, leading to the inhibition of bacterial DNA replication . These binding interactions and enzyme inhibitions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It is susceptible to degradation under extreme pH conditions and prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and continued induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antimicrobial properties without significant adverse effects . At higher doses, this compound can cause toxicity, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Understanding these transport and distribution mechanisms is crucial for developing effective drug delivery systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localizations are essential for the compound’s therapeutic effects, as they enable precise interactions with target biomolecules and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2H-chromene-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of o-hydroxycinnamic acid derivatives. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the chromene ring. Another method involves the use of palladium-catalyzed coupling reactions, which offer a more efficient and selective route to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, cyclization, and purification through distillation or chromatography. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Chromone derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated chromenes and alkylated derivatives.
Scientific Research Applications
Methyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: The compound is used in the production of dyes, fragrances, and polymers.
Comparison with Similar Compounds
Methyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
Coumarin: Similar structure but lacks the ester group.
Chromone: Contains a ketone group instead of an ester.
Flavone: Has an additional phenyl group attached to the chromene ring.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other chromene derivatives.
Properties
IUPAC Name |
methyl 2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWGZOTQUTIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363089 | |
| Record name | methyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36044-49-2 | |
| Record name | Methyl 2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36044-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to access methyl 2H-chromene-3-carboxylate derivatives?
A1: The provided research papers highlight two main synthetic strategies:
- Click Chemistry Approach: [] This approach utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to efficiently attach 1-alkyl-1H-1,2,3-triazole moieties to a this compound scaffold. This method offers advantages like mild reaction conditions and high yields.
- 1,3-Dipolar Cycloaddition: [] This strategy employs the reaction of this compound derivatives with nitrile oxides to form isoxazole or isoxazoline rings fused to the chromene core. This reaction provides access to a diverse range of heterocyclic compounds with potential biological activity.
Q2: What is the significance of incorporating heterocyclic moieties onto the this compound scaffold?
A2: Incorporating heterocycles, like triazoles [] or isoxazoles/isoxazolines [], can significantly influence the biological activity of the resulting compounds. These modifications can impact:
Q3: What are the potential applications of these synthesized compounds?
A3: While the provided research primarily focuses on synthesis and characterization, the presence of this compound derivatives with diverse heterocyclic modifications suggests their potential in:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)
![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)


![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)




![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)
